

"2-Bromo-1,1-diethoxypropane" reactivity and chemical behavior.

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Compound of Interest

Compound Name: **2-Bromo-1,1-diethoxypropane**

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An In-Depth Technical Guide to the Reactivity and Chemical Behavior of **2-Bromo-1,1-diethoxypropane**

Authored by a Senior Application Scientist

Abstract

2-Bromo-1,1-diethoxypropane, also known as 2-bromopropionaldehyde diethyl acetal, is a versatile bifunctional reagent of significant utility in modern organic synthesis.^{[1][2]} Its structure, featuring a reactive bromine atom adjacent to a protected aldehyde, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, core reactivity, and chemical behavior of **2-bromo-1,1-diethoxypropane**. We will dissect its participation in nucleophilic substitution and elimination reactions, supported by mechanistic insights and field-proven experimental protocols. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this valuable synthetic building block.

Compound Profile and Physicochemical Properties

2-Bromo-1,1-diethoxypropane (CAS No. 3400-55-3) is an organic compound characterized by a propane backbone substituted with a bromine atom at the C2 position and two ethoxy groups forming an acetal at the C1 position.^{[2][3]} This structure makes it a protected form of 2-bromopropionaldehyde, where the acetal functionality masks the highly reactive aldehyde group, allowing for selective chemistry at the carbon-bromine bond.

Table 1: Physicochemical Properties of **2-Bromo-1,1-diethoxypropane**

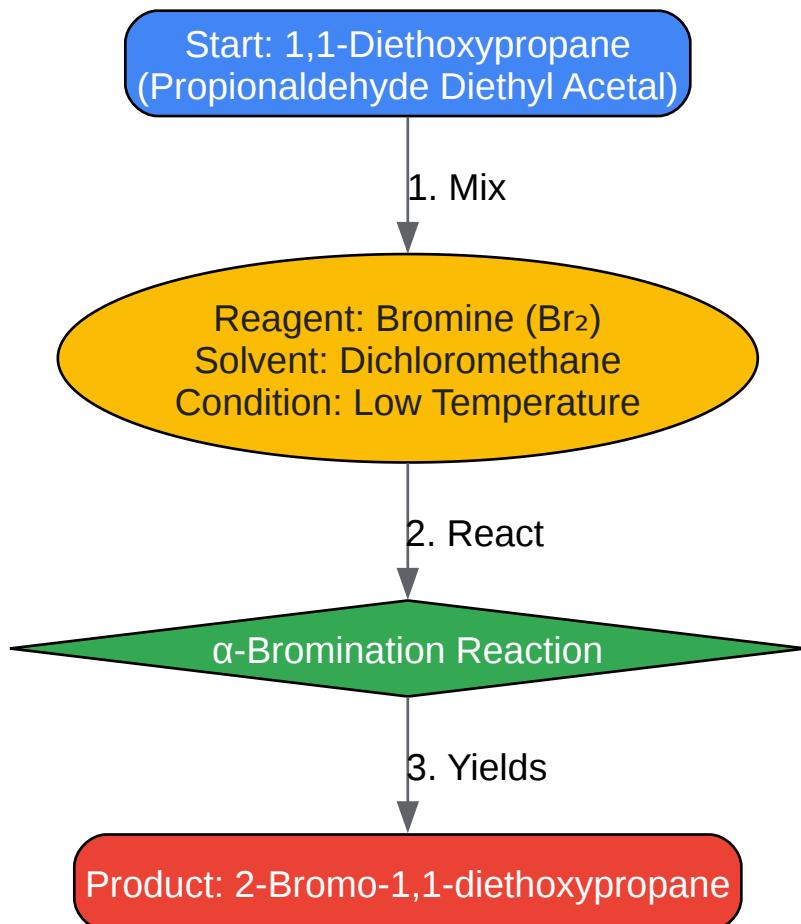
Property	Value	Source
Molecular Formula	C ₇ H ₁₅ BrO ₂	[2][3][4]
Molecular Weight	211.10 g/mol	[3][4]
IUPAC Name	2-bromo-1,1-diethoxypropane	[3]
Synonyms	2-Bromopropionaldehyde diethyl acetal, Diethyl bromoacetaldehyde acetal	[1][2]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	69 °C @ 2 Torr	[4]
Density	1.236 g/cm ³	[4]
Refractive Index	1.446	[4]

Synthesis of **2-Bromo-1,1-diethoxypropane**

The most direct and common synthesis of **2-bromo-1,1-diethoxypropane** involves the α -bromination of its precursor, 1,1-diethoxypropane (propionaldehyde diethyl acetal).[1] This precursor is readily available and exhibits favorable reactivity at the α -carbon position.[1]

Synthesis Pathway: Direct Bromination

The reaction proceeds by treating 1,1-diethoxypropane with a brominating agent, such as elemental bromine (Br₂), under controlled conditions. The choice of solvent is critical for selectivity, with non-polar solvents like dichloromethane or hexane often preferred to minimize side reactions.[1] The reaction is typically conducted at low temperatures to control the exothermicity and improve the yield of the desired product.[1]

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Caption: Workflow for the synthesis of **2-Bromo-1,1-diethoxypropane**.

Experimental Protocol: Synthesis via Direct Bromination

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

- Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,1-diethoxypropane (1.0 eq) and anhydrous dichloromethane.
- Cooling: The reaction vessel is cooled to 0 °C using an ice bath.
- Bromine Addition: A solution of bromine (1.0 eq) in dichloromethane is added dropwise to the stirred solution over 1-2 hours, ensuring the temperature does not exceed 5 °C.

- Reaction: The reaction mixture is stirred at 0 °C for an additional 2-3 hours after the addition is complete. The reaction progress can be monitored by TLC or GC analysis.
- Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
- Workup: The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure **2-bromo-1,1-diethoxypropane**.

Core Reactivity: A Dichotomy of Substitution and Elimination

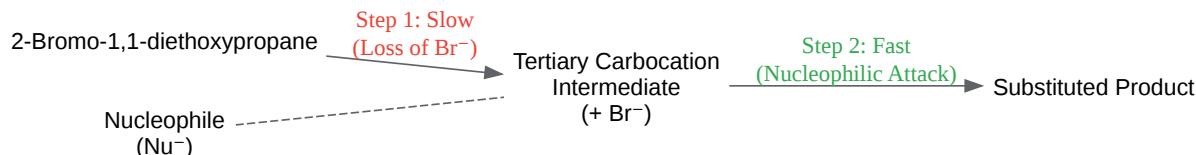
The chemical behavior of **2-bromo-1,1-diethoxypropane** is dominated by the interplay between nucleophilic substitution and base-induced elimination reactions. The outcome is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the temperature.

Nucleophilic Substitution Reactions

The carbon atom bonded to the bromine is sterically hindered, which generally disfavors the bimolecular S_N2 pathway.^[1] Consequently, nucleophilic substitution tends to proceed via a unimolecular S_N1 mechanism.^[1] This pathway is facilitated by the electronic effects of the adjacent ethoxy groups, which stabilize the intermediate carbocation through resonance and inductive effects.^[1]

S_N1 Mechanism:

- Step 1 (Rate-Limiting): The C-Br bond undergoes heterolytic cleavage, forming a planar tertiary carbocation and a bromide ion. This is the slow, rate-determining step.^{[5][6]}
- Step 2 (Fast): A nucleophile attacks the electrophilic carbocation.
- Step 3 (Fast): If the nucleophile was neutral (e.g., water, alcohol), a deprotonation step follows to yield the final product.



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Caption: The S_n1 mechanism for **2-Bromo-1,1-diethoxypropane**.

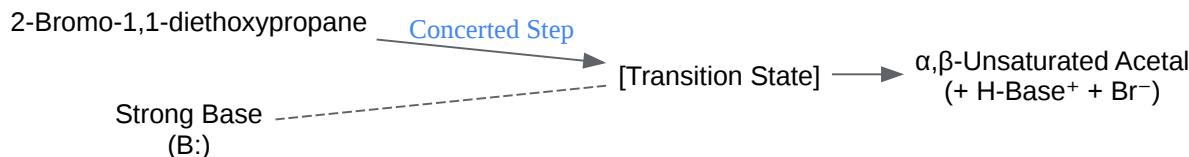
This reactivity makes **2-bromo-1,1-diethoxypropane** an excellent precursor for various aldehydes and ketones.^[1] Reaction with organometallic reagents, such as Grignard reagents, introduces a new carbon-carbon bond. Subsequent acid-catalyzed hydrolysis of the acetal group unmasks the carbonyl functionality.^{[1][1]}

Elimination Reactions

In the presence of a strong, sterically hindered base, **2-bromo-1,1-diethoxypropane** readily undergoes an E2 (bimolecular) elimination reaction.^[1] This process, known as dehydrohalogenation, results in the formation of a carbon-carbon double bond.^[1]

E2 Mechanism:

The E2 reaction is a concerted, one-step process where a base abstracts a proton from the β -carbon, while simultaneously, the C-Br bond breaks and a π -bond is formed.^{[7][8]} Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) are ideal for promoting this pathway over substitution.^[1]



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Caption: The concerted E2 elimination mechanism.

The resulting α,β -unsaturated acetals are valuable intermediates that, upon hydrolysis, yield α,β -unsaturated aldehydes.^[1] These products are key building blocks in various synthetic endeavors, including Diels-Alder and Michael addition reactions.^[1]

Competition Between Substitution and Elimination

As with many alkyl halides, substitution and elimination are competing pathways.^{[7][9]} The reaction outcome can be directed by careful selection of reagents and conditions:

- To Favor Elimination (E2): Use a strong, sterically hindered base (e.g., t-BuOK, DBU) and higher temperatures.^[7]
- To Favor Substitution (S_n1): Use a weak base that is a good nucleophile (e.g., H₂O, ROH, RCO₂H) and lower temperatures.^[10]

Acetal Hydrolysis

The diethoxypropane moiety serves as a robust protecting group for the aldehyde. It is stable to basic and nucleophilic conditions but can be readily cleaved under acidic conditions. Acid hydrolysis regenerates the 2-bromopropionaldehyde via a hemiacetal intermediate.^[1] This deprotection step is typically performed using an aqueous acid solution and can be driven to completion by removing the ethanol byproduct.^[1]

Applications in Synthetic Chemistry

The dual reactivity of **2-bromo-1,1-diethoxypropane** makes it a powerful tool for synthetic chemists:

- Precursor to Aldehydes and Ketones: It serves as a protected β -bromoaldehyde equivalent, enabling the synthesis of complex carbonyl compounds.^[1]
- Building Block for Complex Molecules: The ability to perform selective chemistry at the C-Br bond followed by deprotection makes it a valuable building block for synthesizing diverse organic structures, including biologically active heterocycles.^[1]

- Synthesis of Unsaturated Systems: Through elimination reactions, it provides access to α,β -unsaturated aldehydes, which are important intermediates in conjugate addition and cycloaddition reactions.[\[1\]](#)

Safety, Handling, and Storage

Table 2: GHS Hazard Information

Hazard Class	Statement	Source
Acute Toxicity, Oral	H302: Harmful if swallowed	[3] [4]
Skin Corrosion/Irritation	H315: Causes skin irritation	[3]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	[3]
STOT, Single Exposure	H335: May cause respiratory irritation	[3]

Handling Precautions:

- Work in a well-ventilated area or a chemical fume hood.[\[11\]](#)
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[12\]](#)
- Avoid contact with skin, eyes, and clothing.[\[11\]](#)
- Keep away from heat, sparks, and open flames.[\[11\]](#)[\[12\]](#)
- Ground and bond containers when transferring material to prevent static discharge.[\[11\]](#)

Storage:

- Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[\[2\]](#)[\[12\]](#)
- Keep containers tightly closed to prevent moisture ingress and evaporation.[\[11\]](#)

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